![molecular formula C23H22N4O4S2 B2751901 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1243044-78-1](/img/structure/B2751901.png)

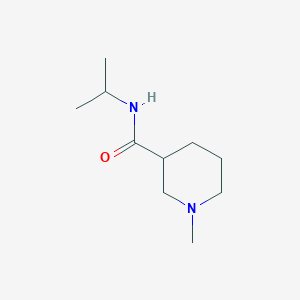

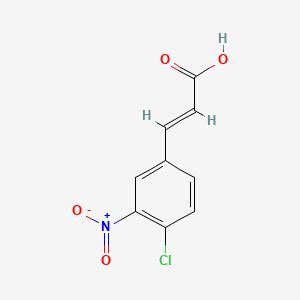

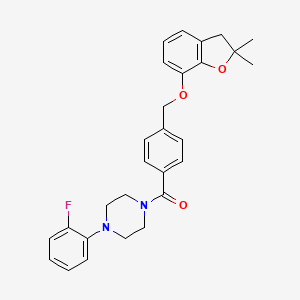

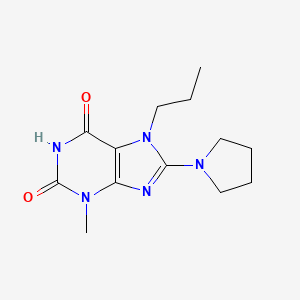

2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . These types of compounds are typically synthesized by substituting the benzene ring in the quinazolone molecule by the pyridine ring .

Synthesis Analysis

The synthesis of similar compounds has been achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . A one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature has also been used .Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

Research on similar complex molecules often focuses on their metabolism and pharmacokinetics within the human body. Studies on compounds like benoxinate and cefazedone have detailed their absorption, metabolic pathways, and excretion, providing a foundation for understanding how structurally related compounds might be processed. For instance, the metabolism of benoxinate in humans after oral dosage showed that the compound was almost completely absorbed and rapidly excreted, with several metabolites identified, suggesting that research on related compounds could also focus on their metabolic stability and potential metabolites (Kasuya, Igarashi, & Fukui, 1987)[https://consensus.app/papers/metabolism-benoxinate-humans-kasuya/c8b1e6e13de856189dd9d79fc17bd197/?utm_source=chatgpt].

Clinical Tolerance and Safety

Clinical studies on new chemical entities often assess their tolerance and safety in humans. Research on cefazedone, for example, examined its tolerance and found it to be comparable to cefazolin, highlighting the importance of clinical phase I studies in establishing the safety profile of new compounds (Ungethüm & Leopoid, 1979)[https://consensus.app/papers/pharmacology-phase-cefazedone-cephalosporin-volunteers-ungethüm/0de0565f4ba654658995477b108a4810/?utm_source=chatgpt].

Toxicology and Environmental Impact

Studies on polychlorinated biphenyls (PCBs) and dioxins have explored their toxicological effects and environmental persistence. Such research underlines the potential environmental and health impacts of synthetic chemicals, emphasizing the need for thorough toxicological assessments of new compounds to understand their long-term effects on human health and the environment (Shaw et al., 2013)[https://consensus.app/papers/persistent-pollutants-including-polychlorinated-shaw/30bb07ac4c065d1e8336508ef38573c2/?utm_source=chatgpt].

Endocrine Disruption and Exposure Assessment

Research on endocrine-disrupting chemicals, such as parabens and BHT, investigates their effects on human health, including potential impacts on hormonal systems. These studies often involve exposure assessment through biomonitoring, highlighting the importance of evaluating human exposure to new chemicals, especially those used in consumer products (Moos et al., 2016)[https://consensus.app/papers/metabolism-elimination-methyl-paraben-dosage-moos/7cc1d9c43104524ca63c3ea91735b0d2/?utm_source=chatgpt].

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S2/c1-2-3-9-27-22(29)20-19(15-5-4-8-24-21(15)33-20)26-23(27)32-13-18(28)25-14-6-7-16-17(12-14)31-11-10-30-16/h4-8,12H,2-3,9-11,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVHGSGTPJAYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2751822.png)

![4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2751825.png)

![tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B2751826.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2751827.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2751833.png)

![Ethyl 5-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2751836.png)

![Tert-butyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2751837.png)